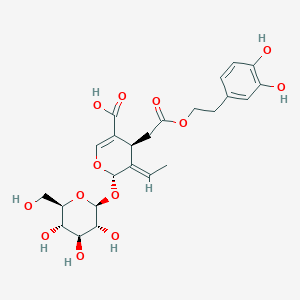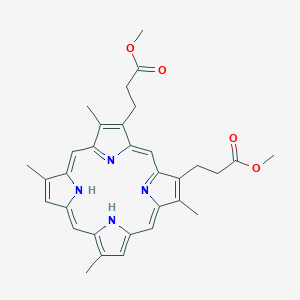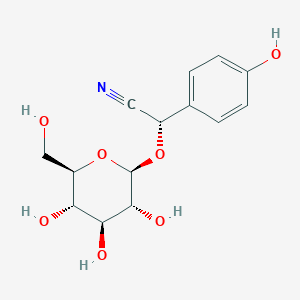
Dihydrorobinetin
Vue d'ensemble
Description
Dihydrorobinetin is a flavonoid extractive found in Robinia pseudoacacia L., a tree widely dispersed in France . It is the most abundant flavonoid in the mature heartwood of this tree, which is known for its high natural durability . The molecular formula of Dihydrorobinetin is C15H12O7 .
Synthesis Analysis
The extraction of Dihydrorobinetin from Robinia pseudoacacia L. wood was optimized by evaluating various parameters such as temperature, extraction time, solvent nature, and wood/solvent mass ratio . The aim was to obtain an efficient, safe, and low-cost extraction. After extraction, Dihydrorobinetin was purified over 95% using Centrifugal Partition Chromatography (CPC) .
Molecular Structure Analysis
The molecular structure of Dihydrorobinetin is characterized by an average mass of 304.252 Da and a monoisotopic mass of 304.058289 Da .
Chemical Reactions Analysis
The extraction and purification process of Dihydrorobinetin involve chemical reactions. The extraction parameters such as temperature, extraction time, solvent nature, and wood/solvent mass ratio were optimized to ensure efficient and safe extraction . The purification process involved the use of Centrifugal Partition Chromatography (CPC) .
Physical And Chemical Properties Analysis
Dihydrorobinetin is a powder with a molecular weight of 304.3 . Its chemical name is (2R,3R)-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one .
Applications De Recherche Scientifique
Antimicrobial Activity
DHRob exhibits antimicrobial properties against bacteria, fungi, and viruses. Researchers have investigated its use in natural preservatives, wound healing, and oral health products.
These applications highlight DHRob’s versatility and potential impact across various scientific fields. Keep in mind that ongoing research may uncover additional uses for this intriguing compound! 🌱🔬 .
Mécanisme D'action
Target of Action
Dihydrorobinetin, a natural flavonoid compound , has been found to interact with several targets. It has inhibitory properties and is structurally related to pelargonidin chloride . It has been shown to inhibit the growth of typhimurium by interfering with fatty acid synthesis and p-hydroxybenzoic acid biosynthesis in vitro .
Mode of Action
Dihydrorobinetin’s mode of action involves binding with selenium compounds . It also inhibits the production of antimicrobial substances, including lipoxygenase, cyclooxygenase, and phospholipase A2 enzymes . Furthermore, it inhibits the expression of genes encoding for fatty acid synthase (FAS), leading to a decrease in the levels of fatty acids in cells .
Biochemical Pathways
The biochemical pathways affected by Dihydrorobinetin are primarily those involved in fatty acid synthesis and p-hydroxybenzoic acid biosynthesis . By inhibiting these pathways, Dihydrorobinetin can disrupt the normal functioning of certain cells, such as typhimurium .
Pharmacokinetics
It is known that dihydrorobinetin has high resistance against hydroxylation and other oxidative reactions that could lead to its degradation .
Result of Action
The molecular and cellular effects of Dihydrorobinetin’s action include a decrease in the levels of fatty acids in cells due to the inhibition of fatty acid synthase . It also has inhibitory effects on the production of antimicrobial substances .
Action Environment
The action of Dihydrorobinetin can be influenced by various environmental factors. For instance, the extraction of Dihydrorobinetin was optimized by evaluating the influence of various extraction parameters such as temperature, extraction time, solvent nature, and wood/solvent mass ratio . These factors can potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
While specific safety and hazards information for Dihydrorobinetin is not available in the sources, general safety measures for handling chemicals should be followed. This includes ensuring adequate ventilation, using safety goggles with side-shields, protective gloves, and skin and body protection .
Orientations Futures
Dihydrorobinetin, due to its antioxidant activity, is seen as a promising candidate for various applications in sectors like pharmaceutics, cosmetics, and phytosanitary . Its extraction from Robinia pseudoacacia L. wood represents a sustainable, local, highly available, and economical source of bioactive components .
Propriétés
IUPAC Name |
(2R,3R)-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,14-18,20-21H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJCDPYIMBSOKN-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315158 | |
| Record name | (+)-Dihydrorobinetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one | |
CAS RN |
4382-33-6 | |
| Record name | (+)-Dihydrorobinetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Dihydrorobinetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R-trans)-2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















